
2-(4-Methylbenzene-1-sulfonyl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzene-1-sulfonyl)pentanenitrile is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)pentanenitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)pentanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzene-1-sulfonyl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Methylbenzene-1-sulfonyl)pentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Methylbenzene-1-sulfonyl)pentanenitrile.
Benzene Derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and a nitrile group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64879-78-3 |
|---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonylpentanenitrile |
InChI |
InChI=1S/C12H15NO2S/c1-3-4-12(9-13)16(14,15)11-7-5-10(2)6-8-11/h5-8,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORULYJDDMBAPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#N)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
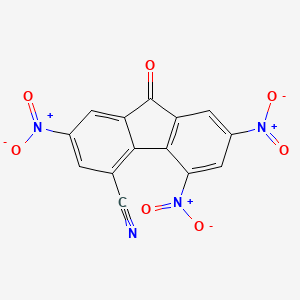
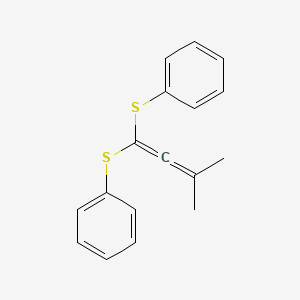
silane](/img/structure/B14479328.png)
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
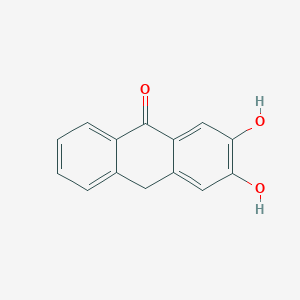
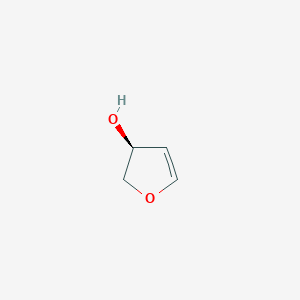
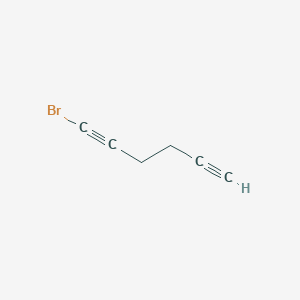
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
